molecular formula C6H16Br2N2 B3159585 (2S,5S)-2,5-dimethylpiperazine dihydrobromide CAS No. 863203-18-3

(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Cat. No.: B3159585
CAS No.: 863203-18-3
M. Wt: 276.01
InChI Key: CHGBTPQJPVPJJP-USPAICOZSA-N
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Description

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide (CAS: 98778-71-3) is a chiral piperazine derivative in its salt form, stabilized by two hydrobromic acid molecules. The parent compound, (2S,5S)-2,5-dimethylpiperazine, features two methyl groups on a six-membered piperazine ring with defined stereochemistry at the 2nd and 5th positions. As a dihydrobromide salt, it exhibits enhanced solubility and stability compared to the free base, making it suitable for pharmaceutical applications .

Key properties and applications include:

  • Ionophoric Activity: Acts as a proton ionophore, facilitating transmembrane transport of ions with selectivity for anions over cations .
  • Stereochemical Specificity: The (2S,5S) configuration distinguishes it from other stereoisomers, influencing its biological and chemical behavior .

Properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBTPQJPVPJJP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide typically involves the reaction of 2,5-dimethylpiperazine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process can be summarized as follows:

    Starting Materials: 2,5-Dimethylpiperazine and hydrobromic acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, typically around 0-5°C, to prevent decomposition of the product.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or water, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2S,5S)-2,5-dimethylpiperazine.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Piperazine (PZ) and Substituted Piperazines
Compound Key Features Applications
Piperazine (PZ) Unsubstituted six-membered diamine ring CO₂ absorption, polymer synthesis
2,6-Dimethylpiperazine Methyl groups at 2nd and 6th positions CO₂ capture (ATR-FTIR studies show distinct absorption kinetics)
2,5-Dimethylpiperazine Methyl groups at 2nd and 5th positions; (2S,5S) isomer is chiral Hydrogen storage, drug synthesis, cement additives
1-Allyl-2,5-dimethylpiperazine Allyl substituent at 1st position; chiral centers at 2nd and 5th positions Intermediate for δ-opioid receptor ligands

Key Differences :

  • Substitution Pattern : 2,5-Dimethylpiperazine shows superior hydrogen storage efficiency (5.3 wt% H₂) compared to 2,6-dimethylpiperazine due to favorable steric and electronic effects in catalysis .
  • Stereochemistry : The (2S,5S) configuration in the dihydrobromide salt enhances membrane transport selectivity compared to racemic mixtures .
Stereoisomers
Compound Configuration Properties
(2S,5S)-Dimethylpiperazine S,S High anion selectivity; used in drug delivery
(2R,5S)-Dimethylpiperazine R,S Intermediate in opioid ligand synthesis; distinct receptor binding
Racemic Mixture R,S and S,R Limited catalytic and biological activity due to lack of stereospecificity

Mechanistic Insights :

  • 2,5-Dimethylpiperazine undergoes reversible dehydrogenation to 2,5-dimethylpyrazine, releasing three equivalents of H₂. The Ir-catalyzed process achieves 100% conversion under solvent-free conditions, outperforming other N-heterocycles .
  • Compared to 2,6-dimethylpiperazine, the 2,5-isomer exhibits faster dehydrogenation kinetics due to reduced steric hindrance .

Derivatives in Cement Additives

Compound Dosage (% Cement Mass) Compressive Strength Increase (3d) Water Demand Reduction
2,5-Dimethylpiperazine (HDMP) 0.04% 18.4% 2.1%
HEDMP (Hydroxyethyl derivative) 0.04% 22.7% 3.5%
HPDMP (Hydroxypropyl derivative) 0.04% 25.9% 4.8%

Source : Experimental data from cement module tests (Table 1–2 in ).
Key Takeaway : Functionalization with hydroxy groups (HEDMP, HPDMP) enhances strength and reduces water demand compared to the parent HDMP.

Biological Activity

(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and studies.

  • Molecular Formula : C8H18Br2N2
  • Molecular Weight : Approximately 276.01 g/mol
  • CAS Number : 98778-71-3

The compound is characterized by two methyl groups at the 2 and 5 positions of the piperazine ring. The dihydrobromide form enhances its solubility and stability, making it suitable for diverse applications in research and industry.

This compound acts primarily as a ligand , binding to specific enzymes or receptors. This interaction modulates their activity, influencing various biochemical pathways. The exact molecular targets vary depending on the application context but often include:

  • Neurotransmitter Receptors : Potential interactions with neurotransmitter systems may influence mood and cognition.
  • Enzymatic Activity : The compound has been utilized in enzyme studies to elucidate mechanisms of action within cellular pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : It has been explored as a potential intermediate in the synthesis of antiviral agents.
  • Anticancer Effects : The compound shows promise in drug discovery for targeting cancer mechanisms.
  • Modulation of Ion Channels : Its structural similarity to known ion channel modulators suggests potential effects on neuronal excitability and neurotransmission.

Applications in Research

The compound has a wide range of applications across different scientific disciplines:

Field Application
ChemistryChiral building block for complex organic molecules and pharmaceuticals
BiologyStudies on enzyme mechanisms and biochemical assays
MedicineIntermediate in drug synthesis with therapeutic potential
IndustryProduction of specialty chemicals and advanced materials

Enzyme Interaction Studies

Studies have demonstrated that this compound can bind to specific enzymes, potentially altering their activity. For instance, its role in modulating enzyme kinetics has been explored in various biochemical assays.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, research involving pancreatic cancer cells indicated that compounds structurally related to this compound could slow tumor growth when administered in controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 2
(2S,5S)-2,5-dimethylpiperazine dihydrobromide

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